MTEP hydrochloride is synthesized from 2-methyl-1,3-thiazole-4-carbaldehyde through a series of organic reactions. It falls under the category of small molecule pharmaceuticals and is classified as a metabotropic glutamate receptor antagonist. Its primary use is in research settings to explore the functions of mGluR5 in the central nervous system.
The synthesis of MTEP hydrochloride typically involves the following steps:
In industrial settings, the synthesis process is scaled up while optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
MTEP hydrochloride has a complex molecular structure characterized by its thiazole and pyridine rings. The molecular formula is CHClNS, with a molecular weight of approximately 215.71 g/mol. The structural formula can be represented as follows:
The compound exhibits specific stereochemistry due to the presence of multiple functional groups that influence its interaction with biological targets.
MTEP hydrochloride primarily participates in substitution reactions due to the reactive sites present on its thiazole and pyridine moieties. It can also undergo oxidation and reduction reactions under appropriate conditions.
The reactions involving MTEP hydrochloride can yield various substituted derivatives, which may possess distinct pharmacological properties relevant for further research.
MTEP hydrochloride functions as a selective antagonist of the mGluR5 receptor. Upon binding to this receptor, it inhibits its activity, thereby modulating downstream signaling pathways associated with glutamate neurotransmission. This mechanism is critical in understanding how MTEP influences various physiological processes such as synaptic plasticity and neuroprotection.
Research indicates that MTEP hydrochloride effectively blocks mGluR5-mediated signaling, which can alter intracellular calcium levels and nitric oxide release in neuronal cells . This action makes it a valuable tool for studying glutamate receptor functions in both normal physiology and pathological states.
MTEP hydrochloride appears as a white to off-white crystalline powder. It is soluble in water and organic solvents such as methanol and dimethyl sulfoxide.
MTEP hydrochloride has significant scientific applications, particularly in pharmacological research. Its primary uses include:
This compound serves as an essential tool for researchers aiming to develop new treatments targeting metabotropic glutamate receptors.
MTEP hydrochloride (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride) is a selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) with the molecular formula C₁₁H₉ClN₂S and a molecular weight of 236.72 g/mol [4] [9] [10]. This crystalline solid compound exhibits solubility in water (up to 23.67 mg/mL) and dimethyl sulfoxide (DMSO), facilitating its use in various experimental paradigms [9]. The hydrochloride salt form enhances its stability and bioavailability for research applications. MTEP's chemical structure features a thiazole ring connected via an ethynyl linkage to a pyridine ring, which is critical for its receptor binding specificity [4] [7].
Table 1: Chemical and Pharmacological Profile of MTEP Hydrochloride
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₁H₉ClN₂S | Chemical structure |
Molecular Weight | 236.72 g/mol | - |
CAS Number (hydrochloride) | 1186195-60-7 | Unique chemical identifier |
mGluR5 IC₅₀ | 5 nM | Ca²⁺-flux assay |
mGluR5 Kᵢ | 16 nM | Radioligand binding studies |
Selectivity | >100-fold over mGluR1 | Receptor subtype profiling |
Solubility | 23.67 mg/mL in water and DMSO | Solvent compatibility |
MTEP was developed by Merck & Co. through systematic structure-activity relationship (SAR) optimization of the earlier mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine) [4]. This optimization aimed to improve receptor selectivity, pharmacokinetic properties, and reduce off-target interactions. Patent analysis reveals ongoing interest in mGluR5 antagonists, with MTEP serving as a structural template for novel compounds. For example, patent WO2022013809A2 (2022) covers the use of mGluR5 antagonists like MTEP for treating opioid-related disorders, highlighting its therapeutic potential beyond initial applications [8]. Licensing restrictions govern MTEP's use, permitting preclinical research but prohibiting human administration under agreements with the original developers [9]. The compound remains a valuable research tool despite not advancing to clinical development, with derivatives like MFZ 10-7 emerging as improved candidates for addiction research [7] [10].
As a highly selective mGluR5 antagonist, MTEP hydrochloride has become indispensable for elucidating mGluR5's physiological and pathological roles. Unlike orthosteric inhibitors, MTEP acts as a negative allosteric modulator, binding within the receptor's transmembrane domain to inhibit glutamate signaling non-competitively [4] [9]. This mechanism preserves physiological glutamate transmission while blocking pathological overactivation, making MTEP superior to earlier compounds like MPEP, which exhibited off-target activity at NMDA receptors and other binding sites [4] [9]. Researchers leverage MTEP's selectivity to investigate mGluR5's involvement in synaptic plasticity, neurotransmitter release modulation, and intracellular calcium mobilization [2] [4]. Its blood-brain barrier permeability enables in vivo studies, revealing mGluR5's regulatory functions in neural circuits underlying addiction, affective disorders, motor control, and neurodegeneration [3] [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7